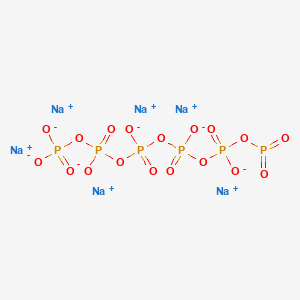

Sodium hexametaphosphate, tech., AldrichCPR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium hexametaphosphate is a chemical compound with the formula Na₆(PO₃)₆. It is a salt composed of a mixture of polymeric metaphosphates, typically referred to as sodium polymetaphosphate. This compound is widely used in various industries due to its unique properties, such as its ability to sequester metal ions and its solubility in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hexametaphosphate is synthesized by heating monosodium orthophosphate to generate sodium acid pyrophosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] Subsequently, the sodium acid pyrophosphate is further heated to produce sodium hexametaphosphate: [ 3 \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 \rightarrow (\text{NaPO}_3)_6 + 3 \text{H}_2\text{O} ] This process is followed by rapid cooling to obtain the final product .

Industrial Production Methods: In industrial settings, sodium hexametaphosphate is produced by mixing phosphorus pentoxide obtained from the combustion and oxidation of yellow phosphorus with soda ash in a specific proportion. The mixture is then heated indirectly in a graphite crucible to dehydrate and melt together. The resulting sodium hexametaphosphate melt is rapidly cooled and ground to produce the finished product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium hexametaphosphate undergoes various chemical reactions, including hydrolysis, complexation, and chelation. It can hydrolyze into sodium trimetaphosphate or sodium orthophosphate when exposed to water-based solutions .

Common Reagents and Conditions:

Hydrolysis: In the presence of water, sodium hexametaphosphate can hydrolyze under acidic or basic conditions.

Complexation: It forms complexes with metal ions, which is useful in water treatment and other applications.

Chelation: Sodium hexametaphosphate acts as a chelating agent, binding to metal ions and preventing their precipitation.

Major Products Formed:

- Sodium trimetaphosphate

- Sodium orthophosphate

Aplicaciones Científicas De Investigación

Sodium hexametaphosphate has a wide range of applications in scientific research and industry:

Chemistry: Used as a dispersing agent in the production of ceramics and enamels.

Biology: Employed in the preparation of solutions for biological experiments due to its ability to sequester metal ions.

Medicine: Utilized in toothpaste formulations to reduce tartar formation and prevent staining.

Mecanismo De Acción

Sodium hexametaphosphate is often compared with other sodium polyphosphates, such as trisodium phosphate, tetrasodium pyrophosphate, and pentasodium triphosphate. While all these compounds share the ability to sequester metal ions, sodium hexametaphosphate is unique due to its polymeric structure, which provides enhanced chelating properties and solubility in water .

Comparación Con Compuestos Similares

- Trisodium phosphate

- Tetrasodium pyrophosphate

- Pentasodium triphosphate

Sodium hexametaphosphate stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.

Propiedades

Fórmula molecular |

Na6O18P6 |

|---|---|

Peso molecular |

611.77 g/mol |

InChI |

InChI=1S/6Na.H6O18P6/c;;;;;;1-19(2)14-21(6,7)16-23(10,11)18-24(12,13)17-22(8,9)15-20(3,4)5/h;;;;;;(H,6,7)(H,8,9)(H,10,11)(H,12,13)(H2,3,4,5)/q6*+1;/p-6 |

Clave InChI |

INSNVPUOJJTBAL-UHFFFAOYSA-H |

SMILES canónico |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)

![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)

![(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051329.png)

![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)